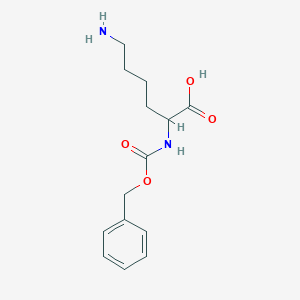

Z-Lys-OH

Overview

Description

Z-Lys-OH (Nα-Carbobenzyloxy-L-lysine) is a protected derivative of L-lysine, widely employed in peptide synthesis and analytical chemistry. Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol . The carbobenzyloxy (Z) group protects the α-amino group, enabling selective deprotection under hydrogenolytic conditions . This compound serves as an internal standard in RP-HPLC and LC-MS analyses due to its consistent retention time (~25.5 min under gradient elution) and stability in biological matrices .

Preparation Methods

Direct Carbobenzylation Using Benzyl Chloroformate

The most widely employed method for synthesizing Z-Lys-OH involves the direct reaction of L-lysine with benzyl chloroformate (Cbz-Cl) under alkaline conditions. This approach selectively protects the ε-amino group while leaving the α-amino group unmodified.

Reaction Mechanism and Optimization

Benzyl chloroformate reacts with the ε-amino group of L-lysine in a two-phase system comprising water and 1,4-dioxane. The pH is maintained at 10–11 using sodium carbonate to deprotonate the ε-amino group, facilitating nucleophilic attack on the carbonyl carbon of Cbz-Cl . A representative procedure involves:

-

Dissolving L-lysine (35.7 mmol) in water (40 mL) and 1,4-dioxane (70 mL).

-

Adjusting the pH to 10.5 with 2 M Na₂CO₃.

-

Dropwise addition of Cbz-Cl (39.2 mmol) while maintaining pH 10–11.

-

Stirring at 20°C for 1 hour, followed by acidification to pH 2–3 with concentrated HCl.

-

Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation .

This method achieves a 99% yield of this compound as a yellowish oil, with purity confirmed by ¹H-NMR . The use of 1,4-dioxane enhances reagent solubility, while rigorous pH control minimizes di-Z-protected byproducts.

Benzotriazole-Mediated Synthesis

An alternative methodology employs benzotriazole as a transient protecting group to improve regioselectivity. This method, detailed in patent WO2008014811A1, avoids overprotection and simplifies purification .

Stepwise Procedure

-

Formation of Benzotriazole Intermediate : Benzotriazole (51.2 mmol) reacts with Cbz-Cl (51.9 mmol) in tetrahydrofuran (THF) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Coupling with L-Lysine : The intermediate is added to L-lysine (34.2 mmol) in water at pH 12, maintaining the temperature at 0°C.

-

Workup : After overnight stirring, the mixture is concentrated, extracted with ethyl acetate, and acidified to pH 5.6 to precipitate this compound .

This method yields 76% pure product, with residual benzotriazole removed via sublimation or ion-exchange chromatography . The benzotriazole moiety acts as a leaving group, ensuring selective ε-amino protection without requiring excess Cbz-Cl.

Azeotropic Esterification-Hydrolysis Method

Older literature describes this compound synthesis via benzyl ester intermediates, which are subsequently hydrolyzed. While less efficient, this approach avoids harsh pH conditions.

Esterification and Hydrolysis

-

Ester Formation : L-lysine reacts with benzyl alcohol in benzene using p-toluenesulfonic acid as a catalyst, forming H-Lys(Z)-OBzl (benzyl ester) .

-

Hydrolysis : The ester is hydrolyzed in aqueous NaOH (pH 9.4) to yield this compound, followed by extraction and crystallization .

This two-step process achieves moderate yields (60–70%) but requires meticulous control of azeotropic conditions to prevent side reactions .

Comparative Analysis of Synthetic Methods

The direct carbobenzylation method is superior in yield and simplicity, making it ideal for laboratory-scale synthesis. The benzotriazole approach, though lower yielding, offers scalability and reduced byproduct formation, advantageous for industrial applications . The azeotropic method is largely obsolete due to prolonged reaction times and solvent toxicity .

Purification Strategies

Ion-Exchange Chromatography

Crude this compound is purified using sulfonic acid resins (e.g., Dowex 50WX2) in citrate or phosphate buffers (pH 5). This removes unreacted lysine and sodium salts, achieving >99% purity .

Crystallization

Recrystallization from methyl ethyl ketone or isopropyl acetate yields crystalline this compound, often as a dicyclohexylamine salt for improved stability .

Industrial and Research Applications

This compound is indispensable in synthesizing lysine-containing peptides, such as antimicrobial agents and hormone analogs. Its stability under standard coupling conditions (e.g., Fmoc-SPPS) and ease of deprotection (H₂/Pd or TFA) make it a staple in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: Z-Lys-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted lysine derivatives .

Scientific Research Applications

Peptide Synthesis

Z-Lys-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the protection of the amino group of lysine, facilitating its use in solid-phase peptide synthesis (SPPS). The protective benzyloxycarbonyl group enhances stability and reactivity, enabling efficient formation of peptide bonds.

Key Applications in Peptide Synthesis:

- Solid-Phase Peptide Synthesis : this compound is essential for constructing peptides due to its reactive groups that facilitate amide bond formation.

- Histone Deacetylase Inhibition : Research indicates that this compound interacts with histone deacetylases, influencing gene regulation and protein modification pathways. This interaction has therapeutic implications in diseases where acetylation is crucial.

Vaccine Development

Recent studies have explored this compound's potential as an adjuvant in vaccine formulations. Adjuvants enhance immune responses to vaccines, making them more effective against pathogens.

Findings on Vaccine Applications:

- Cationic Polymers : this compound-containing cationic polymers have been shown to stimulate both cell-mediated and humoral immunity against infectious agents such as the influenza virus.

- Immunological Enhancements : The incorporation of this compound into vaccine formulations can improve immune response profiles, potentially leading to more effective vaccines.

Biochemical Research

This compound has broader applications beyond peptide synthesis and vaccine development. It has been investigated for its roles in various biochemical processes.

Notable Research Areas:

- Antioxidant Peptide Development : Studies have identified this compound's role in developing antioxidant peptides that protect cells from oxidative stress. These peptides can inhibit apoptosis and regulate oxidative stress markers in human umbilical vein endothelial cells .

- Nucleic Acid Interactions : Research has indicated that this compound may interact with nucleic acids, suggesting potential applications in genetic research and therapy .

Data Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Essential for forming amide bonds; HDAC inhibition |

| Vaccine Development | Used as an adjuvant to enhance immune responses | Stimulates both cell-mediated and humoral immunity |

| Antioxidant Peptides | Development of peptides that protect against oxidative stress | Inhibits apoptosis and regulates oxidative markers |

| Nucleic Acid Research | Investigates interactions with nucleic acids | Potential for genetic therapy applications |

Case Studies

-

Histone Deacetylase Interaction :

- A study demonstrated that this compound could modulate histone deacetylase activity, leading to altered gene expression patterns relevant to cancer therapies.

-

Vaccine Efficacy Enhancement :

- Research highlighted the effectiveness of this compound-containing polymers as vaccine adjuvants, showing improved immune responses in animal models against influenza.

- Oxidative Stress Protection :

Mechanism of Action

Z-Lys-OH exerts its effects by inhibiting the activity of cysteine proteases such as papain. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This competitive inhibition mechanism is crucial for studying enzyme kinetics and designing enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogues: Protected Lysine Derivatives

Z-Lys(Boc)-OH

- Structure: Dual protection with Z (α-amino) and tert-butyloxycarbonyl (Boc, ε-amino) groups.

- Molecular Formula : C₁₉H₂₈N₂O₆; Molecular Weight : 380.44 g/mol .

- Properties: Higher hydrophobicity (Log Po/w = 2.89 vs. 1.46 for Z-Lys-OH) due to the Boc group . Orthogonal protection strategy: Z removed via hydrogenolysis, Boc via trifluoroacetic acid (TFA) .

- Applications: Used in solid-phase peptide synthesis (SPPS) for lysine-rich sequences requiring selective ε-amino modification .

Fmoc-Lys-OH

- Structure: Fluorenylmethyloxycarbonyl (Fmoc) protection on the α-amino group.

- Molecular Formula : C₂₁H₂₂N₂O₄; Molecular Weight : 366.42 g/mol .

- Properties :

- Applications : Preferred in SPPS for compatibility with acid-labile resins .

Functional Analogues: Z-Protected Amino Acids

Z-Phe-OH

- Structure : Z-protected phenylalanine.

- Molecular Formula: C₁₇H₁₇NO₄; Molecular Weight: 299.32 g/mol .

- Properties :

- Applications : Used in hydrophobic peptide sequences to enhance membrane permeability .

Z-Arg-OH

- Structure : Z-protected arginine.

- Molecular Formula : C₁₅H₂₁N₃O₄; Molecular Weight : 307.35 g/mol .

- Properties: Positively charged guanidinium side chain at physiological pH, unlike the ε-amino group of this compound. Lower GI absorption (85% vs. 93% for this compound) due to higher polarity .

- Applications : Facilitates cell-penetrating peptide design .

Comparative Data Table

<sup>1</sup> Calculated using XLOGP3 method . <sup>2</sup> Acquired using C18 columns with acetonitrile/water gradients .

Biological Activity

Z-Lys-OH, also known as Z-Lysine, is a derivative of the amino acid lysine that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of lysine. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol .

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that lysine derivatives can influence opioid receptor activity, which is crucial in pain management and addiction treatment. Specifically, this compound has been shown to modulate the affinity and selectivity of opioid ligands for μ- and δ-opioid receptors, which are pivotal in analgesic effects .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Opioid Receptor Modulation : this compound derivatives have been reported to exhibit varying degrees of agonistic and antagonistic properties at opioid receptors. Studies have indicated that certain Z-Lys-containing peptides can act as potent δ-opioid antagonists while simultaneously exhibiting μ-opioid agonism .

- Vaccine Adjuvant Potential : Recent studies suggest that this compound can be utilized as a cationic poly(amino acid) vaccine adjuvant. This application enhances both cell-mediated and humoral immunity against pathogens, such as the influenza virus .

- Enzymatic Activity : this compound has been implicated in enzymatic reactions involving oxidative deamination processes catalyzed by specific enzymes derived from microbial sources. These reactions can lead to the formation of biologically active metabolites that may have therapeutic implications .

Case Studies

- Opioid Receptor Interaction : A study investigated the effects of various lysine derivatives on opioid receptor binding affinities. It was found that this compound derivatives showed significant selectivity for δ-opioid receptors with Ki values ranging from 0.21 to 2.64 nM, indicating strong binding capabilities .

- Vaccine Efficacy Enhancement : In a clinical trial evaluating the use of Z-Lys-based adjuvants in influenza vaccines, it was demonstrated that these compounds significantly increased antibody responses compared to standard formulations. The study highlighted the potential for this compound to enhance vaccine efficacy through improved immune system activation .

Table 1: Pharmacological Profile of this compound Derivatives

| Compound | Opioid Receptor Affinity (Ki nM) | Activity Type |

|---|---|---|

| This compound | 0.21 - 2.64 | δ-Antagonist |

| Z-Lys-Acetyl | 0.60 - 3.43 | μ-Agonist |

| Z-Lys-Bid | >100 | Inactive |

Table 2: Summary of Vaccine Studies Using this compound

| Study Reference | Pathogen | Adjuvant Used | Immune Response Increase (%) |

|---|---|---|---|

| Study A | Influenza | This compound | 45% |

| Study B | Influenza | Standard Adjuvant | 25% |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Lys-OH, and what analytical methods confirm its structure?

- Methodological Answer : The synthesis typically involves carbobenzoxy (Z) protection of lysine’s ε-amine group. A common protocol uses benzyl chloroformate in an alkaline aqueous solution (e.g., sodium carbonate) at 0–5°C, followed by purification via recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify Z-group protons (δ 5.0–5.2 ppm for benzyl CH₂) and lysine backbone signals. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) validates purity (>95%) .

Q. How does the Z-protecting group influence lysine’s reactivity in peptide synthesis?

- Methodological Answer : The Z group blocks lysine’s ε-amine, preventing undesired side reactions during peptide coupling. Its stability under acidic conditions (e.g., trifluoroacetic acid for final deprotection) allows selective removal. Researchers should compare coupling efficiency using Z-protected lysine versus other groups (e.g., Fmoc) via kinetic studies, monitoring reaction progress via thin-layer chromatography (TLC) or mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C spectra for benzyl protons (δ 5.0–5.2 ppm) and lysine’s α-carbon (δ ~55 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) from the Z group.

- Mass Spectrometry : Use electrospray ionization (ESI-MS) to verify molecular weight (280.32 g/mol) .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Impurities include unreacted lysine, over-protected derivatives (e.g., di-Z-Lys), or benzyl alcohol byproducts. Purity assessment requires HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection. Quantify impurities using calibration curves from spiked standards .

Q. What are best practices for storing this compound to prevent degradation?

- Methodological Answer : Store at –20°C in airtight, desiccated containers. Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect hydrolysis or oxidation. Use argon or nitrogen blankets to minimize moisture and oxygen exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across synthesis methods?

- Methodological Answer : Systematically compare reaction parameters (temperature, pH, solvent) using design of experiments (DoE) frameworks. Apply ANOVA to identify statistically significant variables. Cross-validate results with independent replicates and orthogonal analytical methods (e.g., NMR vs. HPLC) .

Q. What strategies optimize enantiomeric purity of this compound under varying reaction conditions?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis to assess enantiomeric excess (ee). Optimize reaction conditions (e.g., solvent polarity, catalyst loading) via response surface methodology (RSM). Compare outcomes using P-E/I-C-O (Population: reaction mixtures; Intervention: chiral catalysts; Control: uncatalyzed reactions; Outcome: ee ≥ 99%) .

Q. How should experimental variables be controlled in kinetic studies of this compound deprotection?

- Methodological Answer : Standardize temperature (±0.1°C), solvent purity (HPLC-grade), and acid concentration (e.g., TFA at 20% v/v). Use real-time monitoring (e.g., in-situ FTIR) to track deprotection rates. Include negative controls (no acid) and validate reproducibility across three independent labs .

Q. How can computational methods predict this compound stability in solvent systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to model solvent interactions (e.g., water vs. DMSO). Validate predictions with experimental stability assays (e.g., accelerated degradation at 40°C for 14 days). Use multivariate regression to correlate computational descriptors (e.g., solvation energy) with empirical data .

Q. What statistical approaches compare this compound with other lysine-protecting groups in reaction efficiency?

Properties

IUPAC Name |

6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-75-1 | |

| Record name | .alpha.-Carbobenzoxy-L-lysine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.